molecular formula C14H29N3O B7928345 (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide

Cat. No.: B7928345
M. Wt: 255.40 g/mol
InChI Key: NQRYKVZMTLREBU-HIFPTAJRSA-N
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Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide is a chiral compound with significant applications in medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a cyclohexyl ring substituted with dimethylamino and isopropyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide typically involves the reaction of (S)-2-amino-propionamide with 2-dimethylamino-cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group enhances its binding affinity to these targets, facilitating its biological activity. The cyclohexyl ring provides structural rigidity, which is crucial for its interaction with the active sites of enzymes or receptors.

Comparison with Similar Compounds

    U-47700: A structurally related compound with potent analgesic properties.

    AH-7921: Another synthetic opioid with a similar mechanism of action.

    U-50488: Known for its selective kappa-opioid receptor activity.

Uniqueness: (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chiral nature also contributes to its selectivity and potency in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)17(14(18)11(3)15)13-9-7-6-8-12(13)16(4)5/h10-13H,6-9,15H2,1-5H3/t11-,12?,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYKVZMTLREBU-HIFPTAJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CCCCC1N(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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